Aloinum

描述

Aloin A is a natural product found in Aloe arborescens with data available.

生物活性

Aloinum, a compound with historical significance in traditional medicine, particularly in Ayurveda, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data to provide a comprehensive understanding of its effects.

Chemical Composition and Properties

This compound is derived from various natural sources and is known for its complex interactions within biological systems. Its chemical structure allows it to interact with proteins and other biomolecules, influencing various physiological processes.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the antibacterial effects of aluminum compounds in clay from the Colombian Amazon, which contain this compound as a component. The minimum inhibitory concentration (MIC) against Escherichia coli was found to be 80 mg/mL, demonstrating its potential as an alternative antibacterial agent in the face of rising antibiotic resistance .

2. Interaction with Biological Molecules

This compound interacts with biomolecules such as proteins and amino acids. Studies have shown that aluminum can alter the protonation states of amino acids, affecting their biochemical properties and enzymatic activities. For instance, aluminum's interaction can lead to significant shifts in the pKa values of amino acids like aspartic acid and tyrosine, potentially disrupting protein structures and functions .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound-containing clay against various pathogens. The results indicated that the clay not only inhibited bacterial growth but also caused membrane permeabilization in E. coli, suggesting that this compound enhances the transport of toxic metals into bacterial cells .

Case Study 2: Impact on Plant Biology

This compound's effects extend beyond microbial interactions; it has also been studied in plant biology. Research on alfalfa plants exposed to aluminum-rich environments showed increased shoot height and root activity, indicating a stimulatory effect on plant growth under specific conditions . This suggests that this compound might play a role in enhancing plant resilience to environmental stressors.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Research on Amazon Clay | Antibacterial | MIC against E. coli: 80 mg/mL |

| Interaction with Amino Acids | Altered Protonation States | Significant shifts in pKa values for amino acids |

| Plant Growth Study | Enhanced Root Activity | Increased shoot height and root activity in alfalfa plants |

科学研究应用

Neurotoxicity and Neurological Disorders

Recent studies have highlighted the neurotoxic effects of aluminum compounds, including Aloinum. Research indicates that exposure to aluminum nanoparticles can induce neuroinflammation and contribute to neurodegenerative disorders such as Alzheimer's disease. In a study examining the impact of aluminum nanoparticles on brain endothelial cells, it was found that these particles could penetrate the blood-brain barrier, leading to cellular senescence and neuronal damage through oxidative stress pathways .

Key Findings:

- Neuroinflammation: Aluminum exposure is linked to increased levels of reactive oxygen species (ROS), which can damage neurons and synapses.

- Cellular Senescence: Markers such as p16 and p53/p21 pathways are activated in response to aluminum exposure, indicating cellular aging and dysfunction .

Case Study: Aluminum Exposure in Food

A study investigated the contamination of food prepared with aluminum foil, revealing significant aluminum accumulation in various food items. The findings suggest a correlation between aluminum intake from contaminated food and serious health issues, including neurodegenerative diseases .

Data Table: Aluminum Contamination in Food Samples

| Food Item | Aluminum Content (mg/kg) |

|---|---|

| Salmon (Marinated) | 41.86 |

| Mackerel | 1.25 |

| Duck Breasts | 85.93 |

| Chicken Thighs | 0.28 |

This data underscores the importance of monitoring aluminum exposure through dietary sources.

Impact on Ecosystems

The environmental implications of this compound are significant, particularly regarding its role as a pollutant. Studies have shown that aluminum can accumulate in aquatic ecosystems, affecting flora and fauna. The neurotoxic effects observed in laboratory settings raise concerns about the long-term impacts on wildlife and human health .

Case Study: Aluminum Nanoparticles in Aquatic Environments

Research demonstrated that aluminum nanoparticles could disrupt aquatic ecosystems by altering the behavior and health of aquatic organisms. This disruption is attributed to the nanoparticles' ability to induce oxidative stress and inflammation in fish models.

Lightweight Aluminum Alloys

This compound plays a crucial role in the development of lightweight aluminum alloys, which are increasingly used in various industries due to their high strength-to-weight ratio and corrosion resistance. These alloys are particularly valuable in the automotive sector, where reducing vehicle weight is essential for improving fuel efficiency .

Applications in Automotive Manufacturing:

- Fuel Efficiency: Lightweight alloys contribute to lower fuel consumption.

- Structural Integrity: Enhanced strength allows for innovative design solutions.

Case Study: Advancements in Alloy Development

A recent study focused on the development of new aluminum alloy compositions using data-driven approaches. By leveraging computational methods, researchers identified novel alloy formulations that exhibit superior mechanical properties compared to traditional alloys .

Data Table: Properties of New Aluminum Alloys

| Alloy Composition | Yield Strength (MPa) | Density (g/cm³) | Corrosion Resistance |

|---|---|---|---|

| Alloy A | 350 | 2.70 | High |

| Alloy B | 400 | 2.68 | Very High |

These advancements highlight the transformative potential of this compound-based materials in modern manufacturing.

属性

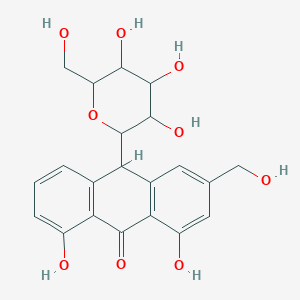

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859643 | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73649-93-1, 20226-90-8, 8015-61-0, 5133-19-7 | |

| Record name | (10R)-10-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73649-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-, (10S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C; 70 - 80 °C (monohydrate) | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。